molecular formula C14H25N2O5S+ B11643940 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium

2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium

Cat. No.: B11643940
M. Wt: 333.43 g/mol
InChI Key: NXIJQFBWSOQENM-UHFFFAOYSA-N
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Description

2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium typically involves multiple steps, starting with the preparation of the furan ring. One common method for synthesizing furan derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

Molecular Formula

C14H25N2O5S+

Molecular Weight

333.43 g/mol

IUPAC Name

2-[5-(dimethylsulfamoyl)furan-2-carbonyl]oxyethyl-diethyl-methylazanium

InChI

InChI=1S/C14H25N2O5S/c1-6-16(5,7-2)10-11-20-14(17)12-8-9-13(21-12)22(18,19)15(3)4/h8-9H,6-7,10-11H2,1-5H3/q+1

InChI Key

NXIJQFBWSOQENM-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C

Origin of Product

United States

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